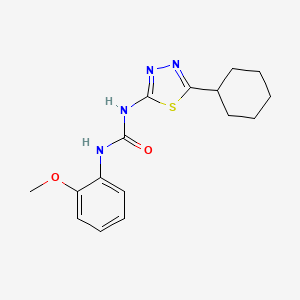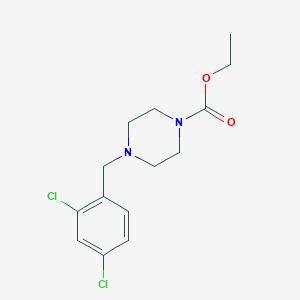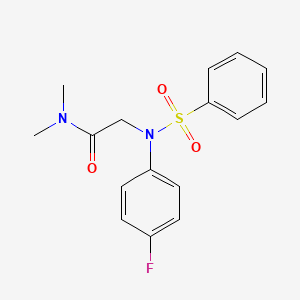
3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mécanisme D'action
The exact mechanism of action of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is not yet fully understood. However, studies have shown that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been reported that this compound inhibits the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the activation of the nuclear factor-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound has been reported to exhibit anti-diabetic properties, which may be useful for the development of new therapies for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is its unique structure, which makes it an attractive candidate for various scientific research applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide. One of the potential applications of this compound is in the field of drug discovery, where it may be used as a lead compound for the development of new drugs with anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound may be used as a ligand for the synthesis of metal complexes, which may have potential applications in materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 1-adamantyl hydrazine, 1-phenylethanone, and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
The unique structure of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide makes it an attractive candidate for various scientific research applications. The compound has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-inflammatory and anti-tumor activities. Additionally, this compound has been investigated for its potential use in materials science, where it has been used as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14(18-5-3-2-4-6-18)23-26-21(27)19-10-20(25-24-19)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJKOLIXDMRRCI-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)

![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)


![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)
